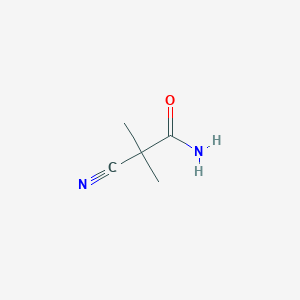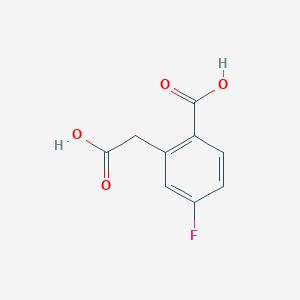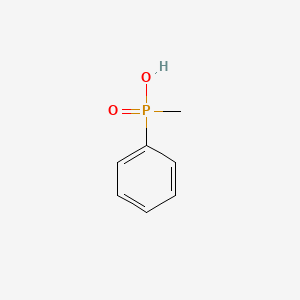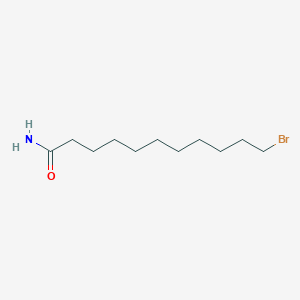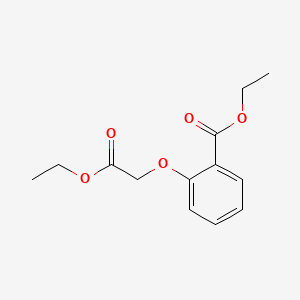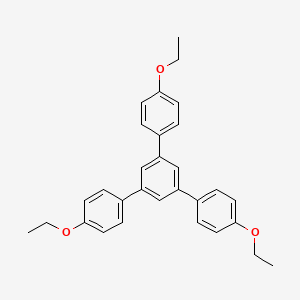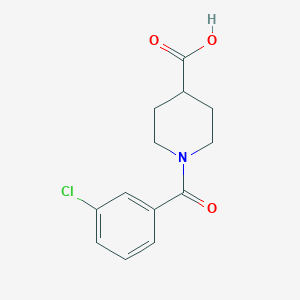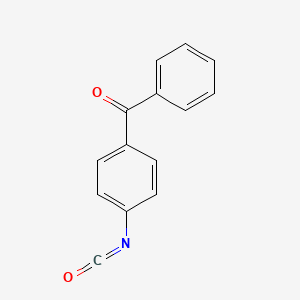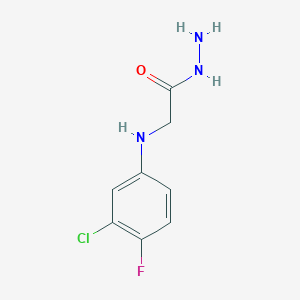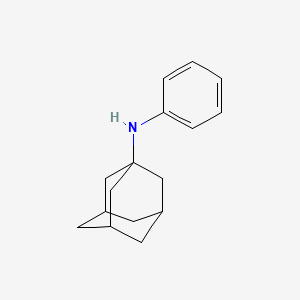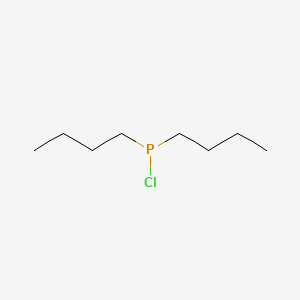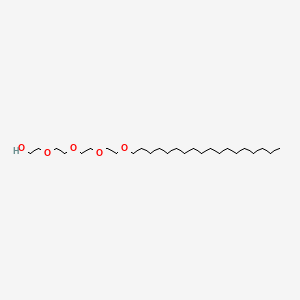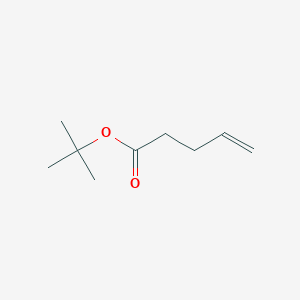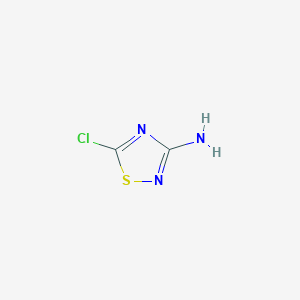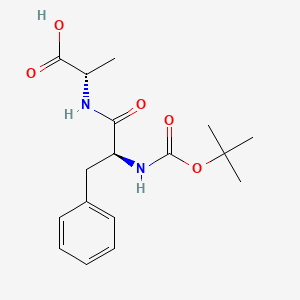
t-Butyloxycarbonylphenylalanylalanine
Übersicht
Beschreibung
t-Butyloxycarbonylphenylalanylalanine is a chemical compound . It is also known as N-(N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl)-L-Alanine or Boc-Phe-Ala .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Total synthesis is the science of constructing molecules from simple starting materials and often deals with complex architectures that require a retrosynthetic problem-solving analysis .
Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The goal of the WIT tool is to provide an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .
Chemical Reactions Analysis
The purpose of this perspective is to indicate the range of chemistries used in the manufacture of drug candidate molecules and to highlight certain gaps in current technologies . The reactions of t-BUTYL PERBENZOATE AND OLEFINS have been studied .
Physical And Chemical Properties Analysis
Chemistry is a constant factor from which the performance of most (polymeric) biomaterials can be predicted . As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts .
Wissenschaftliche Forschungsanwendungen
Understanding Metabolic Pathways
t-Butyloxycarbonylphenylalanylalanine plays a role in the study of metabolic diseases such as phenylketonuria (PKU). PKU research focuses on understanding how elevated blood phenylalanine levels can disrupt cerebral metabolism and cognitive function. Various hypotheses suggest that disturbances in neurotransmitter and protein synthesis due to altered transport of large neutral amino acids from blood to brain significantly impact clinical outcomes in PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Sensor and Biosensor Development
Research into sensors and biosensors has highlighted the interdisciplinary character of studies focusing on amino acids, including phenylalanine. These devices, developed using conducting polymers and molecularly imprinted polymers, aim for electrochemical detection of amino acids. Such sensors and biosensors can play a significant role in medicine and pharmacy, especially in quality control of medicines and studying diseases associated with these amino acids (Dinu & Apetrei, 2022).
New Treatment Strategies for PKU
Innovations in PKU treatment include more palatable foods based on glycomacropeptide with limited amounts of aromatic amino acids and the use of large neutral amino acids to prevent phenylalanine entry into the brain. Additionally, enzyme replacement therapy with phenylalanine ammonia-lyase and gene therapy are emerging as promising approaches (Strisciuglio & Concolino, 2014).
Advances in Nutritional and Pharmacological Management
Recent findings in PKU management have identified glycomacropeptide (GMP) as a new dietary alternative to synthetic amino acids for individuals with PKU. Studies on GMP suggest it may improve bone health and allow greater tolerance to dietary phenylalanine when pharmacologic therapy with tetrahydrobiopterin is employed (Ney, Blank, & Hansen, 2013).
Safety And Hazards
Zukünftige Richtungen
T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown recent progress and future directions include monotherapy anti-CD3xCD20 bispecific antibodies, combinations of bispecific antibodies with established standard therapies, and augmenting bispecific antibodies with novel agents such as T-cell activating fusion proteins . CAR T-Cell therapies in lymphoma are also being explored, with ongoing clinical trials and future research directions across a broad range of lymphoma histologies .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(15(21)22)18-14(20)13(10-12-8-6-5-7-9-12)19-16(23)24-17(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,20)(H,19,23)(H,21,22)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNMIZCPRNASW-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204197 | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyloxycarbonylphenylalanylalanine | |
CAS RN |
55677-48-0 | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055677480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



